![molecular formula C26H23Br2P B1620009 (o-Bromomethylbenzyl)triphenylphosphonium bromide CAS No. 67219-44-7](/img/structure/B1620009.png)
(o-Bromomethylbenzyl)triphenylphosphonium bromide
Overview
Description
(o-Bromomethylbenzyl)triphenylphosphonium bromide is a quaternary ammonium salt widely used in various fields of research. It is a white crystalline powder that is soluble in water and organic solvents. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Mechanism of Action
Target of Action
Phosphonium salts, which this compound is a type of, are known to interact with various biological targets, including cellular membranes .
Mode of Action
(o-Bromomethylbenzyl)triphenylphosphonium bromide is a type of phosphonium salt. It is known to undergo reactions with binucleophiles . Under the action of urea, 1,4-dehydrobromination takes place to form a salt with a conjugated diene group, which undergoes partial 3,4-3,4-cyclization under the reaction conditions .
Pharmacokinetics
It is known that the lipophilicity of phosphonium salts, due to their aryl substituents, allows them to penetrate cell walls .
Result of Action
It is assumed that the triphenylphosphonium cation, which has a high lipophilicity due to aryl substituents, will penetrate the bacterial cell wall and have a destructive effect on the cytoplasmic membrane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of binucleophiles can trigger reactions with this compound . Additionally, the compound’s action can be influenced by the pH and temperature of its environment.
Preparation Methods
The synthesis of (o-Bromomethylbenzyl)triphenylphosphonium bromide typically involves the reaction of substituted-benzylhalides with triphenylphosphine. One efficient method utilizes microwave irradiation in the presence of tetrahydrofuran (THF) at 60°C for 30 minutes, yielding the product in good to quantitative yields (87-98%) . This method is optimized for the preparation of Wittig reagents, which are essential in organic synthesis.
Chemical Reactions Analysis
(o-Bromomethylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Formation of Wittig Reagents: It is commonly used to form Wittig reagents, which are crucial for the synthesis of alkenes from aldehydes and ketones.
Common reagents used in these reactions include triphenylphosphine, substituted-benzylhalides, and various solvents like THF . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Applications in Synthetic Chemistry
- Reagent in Organic Synthesis :
- Cationic Polymerization :
Materials Science Applications
-
Synthesis of Functionalized Materials :
- The phosphonium salt is employed in the preparation of functionalized materials, such as dendrimers and nanocomposites. These materials exhibit enhanced properties, including improved thermal stability and mechanical strength, which are essential for various applications in electronics and coatings .
- Rotaxane Formation :
Medicinal Chemistry Applications
- Mitochondrial Targeting :
- Antimicrobial Activity :
Case Studies
Comparison with Similar Compounds
(o-Bromomethylbenzyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:
(Benzoylmethyl)triphenylphosphonium bromide: This compound has a similar structure but contains a benzoyl group instead of a bromomethyl group.
Methyltriphenylphosphonium bromide: This compound has a methyl group instead of a bromomethyl group and is used in similar types of reactions.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in various fields of research.
Biological Activity
(o-Bromomethylbenzyl)triphenylphosphonium bromide is a compound of significant interest in biological research, particularly due to its unique properties that enable it to target mitochondria. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a triphenylphosphonium cation linked to an o-bromomethylbenzyl group. The triphenylphosphonium moiety is known for its lipophilicity and ability to penetrate biological membranes, while the bromomethyl group allows for further chemical modifications. This structure contributes to its accumulation in mitochondria, which is critical for its biological activity.
The primary mechanism through which this compound exerts its biological effects is by accumulating in the mitochondria due to the positive charge of the triphenylphosphonium cation. This accumulation disrupts mitochondrial function, leading to various cellular outcomes, including:
- Mitochondrial Dysfunction : The compound can inhibit mitochondrial respiratory chain complexes, affecting ATP synthesis and increasing reactive oxygen species (ROS) production .
- Induction of Apoptosis : By altering mitochondrial membrane potential and inducing permeability transition, the compound can trigger apoptosis in cancer cells .
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines by disrupting mitochondrial metabolism and promoting oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Modica-Napolitano et al. (2001) | HeLa | 16.74 ± 1.19 | Mitochondrial depolarization |
Kim et al. (2012) | MDA-MB-231 | 25-50 | Induction of apoptosis via ROS |
Hu et al. (2024) | A375 melanoma | 21.32 ± 0.76 | Inhibition of ATP synthesis |
Case Studies
- Cancer Therapy : Research has shown that compounds similar to this compound can preferentially accumulate in cancer cells due to their higher mitochondrial membrane potential compared to normal cells. This property has been exploited in developing targeted therapies for cancer treatment .
- Neuroprotective Applications : The ability of triphenylphosphonium derivatives to modulate mitochondrial function has also been explored in neurodegenerative diseases. By reducing oxidative stress and improving mitochondrial health, these compounds may offer protective effects against neuronal damage .
- Radiolabeling for Imaging : this compound has been used as a precursor for synthesizing radiolabeled molecules for positron emission tomography (PET), highlighting its utility in cancer detection and monitoring .
Properties
IUPAC Name |
[2-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrP.BrH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFRGAZJGZKPQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Br2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50986325 | |
Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67219-44-7 | |
Record name | Phosphonium, (o-bromomethylbenzyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067219447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, bromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[2-(Bromomethyl)phenyl]methyl}(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50986325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(BROMOMETHYL)BENZYLTRIPHENYLPHOSPHONIUM BROMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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